

ibogaine clinical outcomes longitudinal study

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Compound Focus: Ibogaine

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Overview of Ibogaine Clinical Outcomes

| Condition / Study Focus | Key Clinical Outcomes | Participant Number & Study Design | Experimental Protocol & Context |
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| **Traumatic Brain Injury (TBI) & PTSD** [1] [2] | - **Significant reduction** in PTSD, depression, and anxiety symptoms (81-88%)

- **Improved cognitive function** (concentration, memory)
- **Reduced disability**, with scores moving from "mild-moderate" to "no disability"
- Effects persisted at **1-month follow-up** | N=30 male veterans **Observational study** (pre/post assessment) | - **Setting:** Clinic in Mexico [1]
- **Dosing:** Single oral "flood dose" of **ibogaine HCL** (dose varied by individual, e.g., 500-1200mg) [3]
- **Safety:** Co-administration of **intravenous magnesium** to mitigate cardiac risk [1]
- **Monitoring:** Continuous cardiac monitoring for at least 12 hours post-dose [3] | | **Substance Use Disorders (SUDs)** [4] [2] [5] | - **Reduction of opioid withdrawal symptoms and drug cravings** [2]
- **Sustained abstinence** in a portion of participants (e.g., 30% in one study) [2]
- **Improved psychological functioning** and quality of life [2] | Varies; a systematic review included **705 participants** across 24 studies [4] [5]. Mix of **open-label studies, case series, and a few controlled trials.** | - **Setting:** Various clinics outside the U.S. (e.g., Mexico, New Zealand) [2]
- **Dosing:** Varying protocols, including single "flood doses" and lower, ascending doses for methadone dependence [2]
- **Adjunctive Therapy:** Often includes psychological support before and after dosing [2] | | **Multiple Sclerosis (MS)** [3] [2] | - **Case study 1:** Significant reduction in lesion volume and improved motor

function (e.g., participation in an ultramarathon) [3]

- **Case study 2:** Reduced muscle spasticity and improved bladder control [3] | N=2 (Case Report) [3] | -
Setting: Clinic in Mexico [3]
- **Dosing:** A single "flood dose" followed by a daily 20mg "maintenance dose" [3]
- **Assessment:** MRI imaging for lesion volume and cortical thickness, plus quality-of-life indices [3] |

Detailed Experimental Protocols from Key Studies

To aid in the understanding of the methodologies, here are more detailed protocols from two recent studies:

- **Stanford TBI/Veterans Study Protocol [1]:**
 - **Participants:** 30 special operations veterans with a history of TBI and severe psychiatric symptoms.
 - **Pre/Post Assessment:** Used structured clinical interviews and self-report questionnaires (e.g., WHO Disability Assessment Scale 2.0, PTSD checklists) at baseline and one month post-treatment.
 - **Treatment:** Oral **ibogaine** was administered at a clinic in Mexico. Magnesium was given intravenously before and during **ibogaine** administration to protect against cardiac arrhythmia.
 - **Safety Monitoring:** Included continuous EKG and frequent vital sign checks by medical staff.
- **Multiple Sclerosis Case Report Protocol [3]:**
 - **Participants:** Two patients with MS (one with relapsing-remitting, one with secondary progressive).
 - **Pre/Post Assessment:** Used magnetic resonance imaging (MRI), including diffusion-weighted imaging (DWI) and Apparent Diffusion Coefficient (ADC) maps, to quantify changes in brain lesions and neural structure. Clinical assessments included the Multiple Sclerosis Quality of Life Index (MSQLI).
 - **Treatment:** Patients received a single, weight-adjusted "flood dose" of **ibogaine** hydrochloride. One patient received 1200mg, the other 500mg. Both subsequently followed a daily 20mg "maintenance dose" regimen.
 - **Safety:** Included a pre-treatment metabolic panel and electrocardiogram, 24-hour medical staff monitoring, and a patent-pending co-therapy protocol including magnesium and vitamin infusions.

Ibogaine's Pharmacology and Signaling Pathways

Ibogaine's therapeutic effects are believed to stem from its complex interaction with multiple neurotransmitter systems. The diagram below outlines its key molecular targets and proposed downstream effects.

The diagram illustrates the multi-target mechanism of **ibogaine**, which differentiates it from many conventional pharmaceuticals [6] [3] [7]. A key point is that its active metabolite, **noribogaine**, contributes significantly to its long-lasting effects, particularly through serotonin transporter inhibition and kappa-opioid receptor agonism [6].

Critical Safety Considerations and Limitations

For a comprehensive comparison guide, it is essential to highlight the significant risks and research limitations associated with **ibogaine**.

- **Cardiotoxicity:** **Ibogaine** is a known blocker of the **hERG potassium channel**, which can lead to a prolonged QT interval and increase the risk of a fatal arrhythmia called *torsades de pointes* [6] [8]. This is the primary safety concern and a major reason for its Schedule I status in the U.S.
- **Neurotoxicity Concerns:** Early animal studies indicated that very high doses could cause degeneration of Purkinje cells in the cerebellum, though this has not been consistently observed in primates or limited human post-mortem studies [6].
- **Study Limitations:** The current body of evidence is constrained by **small sample sizes**, **lack of randomized controlled trials (RCTs)**, and **potential for bias** in open-label studies. The two fatalities noted in a systematic review of 24 studies underscore the need for rigorous medical oversight [4].
- **Regulatory Status:** **Ibogaine** is a **Schedule I drug** in the United States, which has severely restricted high-quality clinical research. Current studies and treatments are often conducted in countries with different legal frameworks (e.g., Mexico, Brazil, Canada) [8] [1].

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